Mitoxantrone
Mitoxantrone
Mitoxantrone is an anthracenedione antibiotic with antineoplastic activity. Mitoxantrone intercalates into and crosslinks DNA, thereby disrupting DNA and RNA replication. This agent also binds to topoisomerase II, resulting in DNA strand breaks and inhibition of DNA repair. Mitoxantrone is less cardiotoxic compared to doxorubicin.
Mitoxantrone is an antineoplastic antibiotic that is used in the treatment of acute leukemia, lymphoma, and prostate and breast cancer, but also for late stage, severe multiple sclerosis. Mitoxantrone therapy is often accompanied by mild to moderate elevations in serum aminotransferase levels, but in typical doses it rarely causes clinically apparent, acute liver injury.
Mitoxantrone, also known as novantrone or ralenova, belongs to the class of organic compounds known as anthraquinones. These are organic compounds containing either anthracene-9, 10-quinone, 1, 4-anthraquinone, or 1, 2-anthraquinone. Mitoxantrone is a drug which is used for the treatment of secondary (chronic) progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis. Mitoxantrone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mitoxantrone has been detected in multiple biofluids, such as urine and blood. Within the cell, mitoxantrone is primarily located in the cytoplasm and membrane (predicted from logP). Mitoxantrone is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Mitoxantrone is an antineoplastic antibiotic that is used in the treatment of acute leukemia, lymphoma, and prostate and breast cancer, but also for late stage, severe multiple sclerosis. Mitoxantrone therapy is often accompanied by mild to moderate elevations in serum aminotransferase levels, but in typical doses it rarely causes clinically apparent, acute liver injury.
Mitoxantrone, also known as novantrone or ralenova, belongs to the class of organic compounds known as anthraquinones. These are organic compounds containing either anthracene-9, 10-quinone, 1, 4-anthraquinone, or 1, 2-anthraquinone. Mitoxantrone is a drug which is used for the treatment of secondary (chronic) progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis. Mitoxantrone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mitoxantrone has been detected in multiple biofluids, such as urine and blood. Within the cell, mitoxantrone is primarily located in the cytoplasm and membrane (predicted from logP). Mitoxantrone is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
65271-80-9
VCID:
VC0000413
InChI:
InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2
SMILES:
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Molecular Formula:
C₂₂H₂₈N₄O₆
Molecular Weight:
444.5 g/mol
Mitoxantrone
CAS No.: 65271-80-9
APIs
VCID: VC0000413
Molecular Formula: C₂₂H₂₈N₄O₆
Molecular Weight: 444.5 g/mol
CAS No. | 65271-80-9 |
---|---|
Product Name | Mitoxantrone |
Molecular Formula | C₂₂H₂₈N₄O₆ |
Molecular Weight | 444.5 g/mol |
IUPAC Name | 1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
Standard InChI | InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2 |
Standard InChIKey | KKZJGLLVHKMTCM-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO |
Canonical SMILES | C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO |
Colorform | Blue-black solid from water ethanol |
Melting Point | 203-5 °C |
Physical Description | Liquid |
Description | Mitoxantrone is an anthracenedione antibiotic with antineoplastic activity. Mitoxantrone intercalates into and crosslinks DNA, thereby disrupting DNA and RNA replication. This agent also binds to topoisomerase II, resulting in DNA strand breaks and inhibition of DNA repair. Mitoxantrone is less cardiotoxic compared to doxorubicin. Mitoxantrone is an antineoplastic antibiotic that is used in the treatment of acute leukemia, lymphoma, and prostate and breast cancer, but also for late stage, severe multiple sclerosis. Mitoxantrone therapy is often accompanied by mild to moderate elevations in serum aminotransferase levels, but in typical doses it rarely causes clinically apparent, acute liver injury. Mitoxantrone, also known as novantrone or ralenova, belongs to the class of organic compounds known as anthraquinones. These are organic compounds containing either anthracene-9, 10-quinone, 1, 4-anthraquinone, or 1, 2-anthraquinone. Mitoxantrone is a drug which is used for the treatment of secondary (chronic) progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis. Mitoxantrone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mitoxantrone has been detected in multiple biofluids, such as urine and blood. Within the cell, mitoxantrone is primarily located in the cytoplasm and membrane (predicted from logP). Mitoxantrone is formally rated as a possible carcinogen (by IARC 2B) and is also a potentially toxic compound. |
Related CAS | 70476-82-3 (hydrochloride) 70711-41-0 (acetate) |
Shelf Life | Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4. Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC. |
Solubility | Sparingly soluble in water; slightly sol in methanol; practically insoluble in acetonitrile chloroform; acetone 7.34e-01 g/L |
Synonyms | Acetate, Mitoxantrone CL 232325 CL-232325 CL232325 DHAQ Hydrochloride, Mitoxantrone Mitoxantrone Mitoxantrone Acetate Mitoxantrone Hydrochloride Mitozantrone Mitroxone Novantron Novantrone NSC 279836 NSC 287836 NSC 299195 NSC 301739 NSC 301739D NSC-279836 NSC-287836 NSC-299195 NSC-301739 NSC-301739D NSC279836 NSC287836 NSC299195 NSC301739 NSC301739D Onkotrone Pralifan Ralenova |
PubChem Compound | 4212 |
Last Modified | Nov 11 2021 |
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